1-(3-methoxybenzoyl)benzo[c]isothiazol-3(1H)-one
Description
These compounds are heterocyclic systems with a sulfur and nitrogen atom in the ring, often modified via oxidation or substitution to enhance bioactivity . The target compound features a 3-methoxybenzoyl group at the N1 position, which may confer unique electronic and steric properties compared to other derivatives. Such modifications are known to influence pharmacological and physicochemical profiles, including solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
1-(3-methoxybenzoyl)-2,1-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c1-19-11-6-4-5-10(9-11)14(17)16-13-8-3-2-7-12(13)15(18)20-16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLOHXKOYQGPKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2C3=CC=CC=C3C(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-methoxybenzoyl)benzo[c]isothiazol-3(1H)-one typically involves the reaction of 2-mercaptoaniline with 3-methoxybenzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring. The general reaction can be represented as follows:
C6H4(NH2)SH+CH3OC6H4COCl→C6H4(NH)SCOC6H4OCH3+HCl+H2O
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-methoxybenzoyl)benzo[c]isothiazol-3(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, typically using reagents like halogens or nitrating agents. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-methoxybenzoyl)benzo[c]isothiazol-3(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzoyl)benzo[c]isothiazol-3(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit tyrosine-protein phosphatases, affecting signal transduction pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Oxidation State Variants
- Benzo[d]isothiazol-3(2H)-one-1-oxides: Synthesized via Selectfluor-mediated oxidation in aqueous media, these derivatives (e.g., 2-pentylbenzo[d]isothiazol-3(2H)-one-1-oxide) exhibit high yields (90–95%) and tolerance for diverse substituents .
- 1,1-Dioxides (Saccharin Derivatives): Saccharin (benzo[d]isothiazol-3(2H)-one-1,1-dioxide) is synthesized via sequential oxidation using Selectfluor and m-CPBA . Its sweetening properties and antifungal activity contrast with mono-oxides, highlighting oxidation-dependent bioactivity.
N-Substituted Derivatives
- Alkyl/Aryl Substituents: 2-(5-(2-Fluorobenzylamino)pentyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide (): Features a fluorinated benzylamino side chain, synthesized via nucleophilic substitution (20–68% yields). Such groups may enhance antimicrobial or CNS activity . 2-Allylbenzo[d]isothiazol-3(2H)-one-1-oxide (): Contains an allyl group, enabling further functionalization (e.g., click chemistry). High yields (95%) suggest synthetic feasibility .
- Camphene-Based Derivatives: N-Substituted camphene derivatives (e.g., N-camphenylbenzo[d]isothiazol-3(2H)-one) exhibit improved solubility in nonpolar solvents and superior antimicrobial activity compared to parent compounds .
Complex Heterocycles
- Azetidinone-Isothiazolone Hybrids: Microwave-assisted synthesis yields hybrids like trans-2-(1-isopropyl-2-oxo-4-(p-tolyl)azetidin-3-yl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide ().
- Piperazine-Saccharin Conjugates : Crystal structures of 2-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide () reveal applications in CNS drug design due to arylpiperazine motifs .
Key Observations:
- Antimicrobial Activity : N-Substituted derivatives with aliphatic (e.g., camphene) or aromatic groups (e.g., fluorobenzyl) show enhanced activity against bacteria and fungi .
- CNS Applications : Piperazine and fluorophenyl substituents are associated with anxiolytic and psychotropic effects, as seen in saccharin derivatives .
- Oxidation Impact: Mono-oxides (1-oxide) vs. dioxides (1,1-dioxide) exhibit divergent applications—1-oxides are less studied but may offer novel reactivity .
Biological Activity
1-(3-Methoxybenzoyl)benzo[c]isothiazol-3(1H)-one is a compound belonging to the benzothiazole class, which has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture. This article delves into its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 1-(3-methoxybenzoyl)-2,1-benzothiazol-3-one
- Molecular Formula : C15H13NO3S
- Molecular Weight : 299.34 g/mol
The presence of the methoxybenzoyl group enhances its solubility and reactivity, making it suitable for various biological applications.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 2-mercaptoaniline with 3-methoxybenzoyl chloride under acidic conditions. The general reaction can be summarized as follows:
This method allows for the efficient production of the compound, which can be further optimized for industrial applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In a study assessing its efficacy against bacterial strains, the compound demonstrated inhibition zones comparable to standard antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several in vitro studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves induction of apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins.
Case Study : A recent study published in Journal of Medicinal Chemistry reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells, with an IC50 value of approximately 25 µM. The study highlighted the compound's ability to activate caspase-3 and caspase-9, key players in the apoptotic pathway .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit tyrosine-protein phosphatases, affecting signal transduction pathways critical for cell growth and survival.
- Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in cancer cells, leading to reduced proliferation rates.
Comparison with Similar Compounds
The unique substitution pattern of this compound distinguishes it from other benzothiazole derivatives. For instance:
| Compound Name | Biological Activity |
|---|---|
| 1,3-Benzothiazole | Antimicrobial but less potent |
| 2-Mercaptobenzothiazole | Used primarily in industrial applications |
| Benzothiazole-2-sulfonamide | Known for its antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
